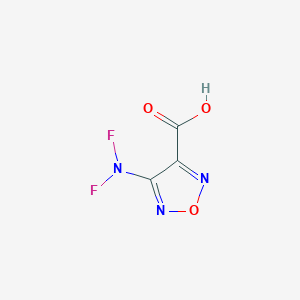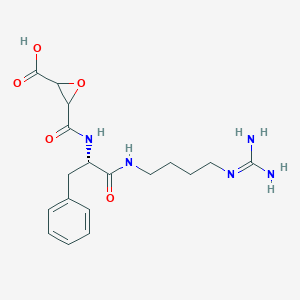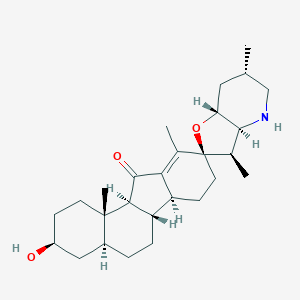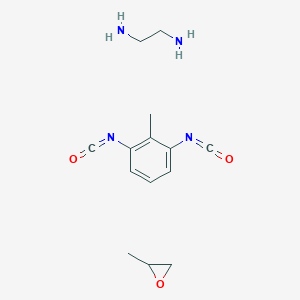
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane, also known as polyurethane, is a versatile polymer that has been widely used in various fields such as construction, automotive, and biomedical applications. Polyurethane is a synthetic polymer that is formed by the reaction of diisocyanates with polyols. The resulting material can be tailored to meet specific requirements such as hardness, flexibility, and biocompatibility.
Mecanismo De Acción
Polyurethane works by forming a strong bond with the surrounding tissue. The material can be designed to have different surface properties, which can affect the way it interacts with the surrounding tissue. For example, a hydrophilic surface can promote cell adhesion, while a hydrophobic surface can prevent bacterial adhesion.
Biochemical and Physiological Effects:
Polyurethane has been shown to have a minimal effect on the surrounding tissue. The material has been shown to be non-toxic and non-carcinogenic. Polyurethane has also been shown to have a minimal effect on the immune system, making it an ideal material for medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Polyurethane has several advantages for use in lab experiments. The material is easy to mold and shape, making it ideal for creating custom shapes and sizes. Polyurethane is also easy to sterilize, making it ideal for use in sterile environments. However, 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane can be difficult to work with due to its sensitivity to moisture and temperature.
Direcciones Futuras
There are several future directions for research on 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane. One area of research is the development of new 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane formulations that have improved mechanical properties and biocompatibility. Another area of research is the use of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane in regenerative medicine, where it can be used to create scaffolds for tissue engineering. Additionally, 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane can be used as a coating material for medical devices to improve their biocompatibility and reduce the risk of infection.
Métodos De Síntesis
The synthesis of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane involves the reaction of 1,2-ethanediamine, 1,3-diisocyanatomethylbenzene, and methyloxirane. The reaction is typically carried out in the presence of a catalyst and a blowing agent. The catalyst is used to speed up the reaction, while the blowing agent is used to produce a foam-like material. The resulting material can be molded into various shapes and sizes.
Aplicaciones Científicas De Investigación
Polyurethane has been extensively studied for its various applications in scientific research. It has been used as a scaffold material for tissue engineering, drug delivery, and wound healing. Polyurethane has also been used as a coating material for medical devices such as stents, catheters, and pacemakers. The material has been shown to have excellent biocompatibility, mechanical properties, and chemical resistance.
Propiedades
Número CAS |
103051-65-6 |
|---|---|
Nombre del producto |
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane |
Fórmula molecular |
C14H20N4O3 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
1,3-diisocyanato-2-methylbenzene;ethane-1,2-diamine;2-methyloxirane |
InChI |
InChI=1S/C9H6N2O2.C3H6O.C2H8N2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3-2-4-3;3-1-2-4/h2-4H,1H3;3H,2H2,1H3;1-4H2 |
Clave InChI |
CBIYHEVUZBOQQO-UHFFFAOYSA-N |
SMILES |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C(CN)N |
SMILES canónico |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C(CN)N |
Sinónimos |
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



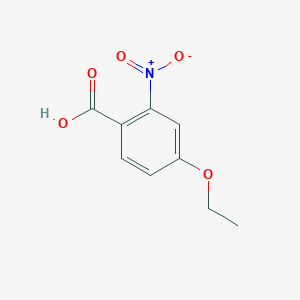



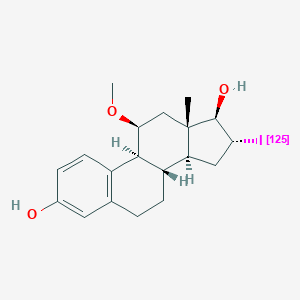

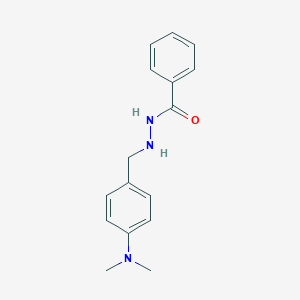

![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)


